Cas no 1211535-91-9 (2,7-Dichloropyrazolo[1,5-a]pyrimidine)

2,7-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with chlorine substituents at the 2- and 7-positions. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitution enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s versatility and well-defined reactivity profile make it a preferred choice for researchers developing novel bioactive molecules or advanced materials.
2,7-Dichloropyrazolo[1,5-a]pyrimidine structure
1211535-91-9 structure
Product Name:2,7-Dichloropyrazolo[1,5-a]pyrimidine
CAS No:1211535-91-9
MF:C6H3Cl2N3
MW:188.014118432999
CID:4817641
Update Time:2025-05-22

2,7-Dichloropyrazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,7-Dichloropyrazolo[1,5-a]pyrimidine
    • AK00741229
    • Inchi: 1S/C6H3Cl2N3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H
    • InChI Key: HXRRBPOSCUMWGE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=NC2=CC(=NN21)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.2

2,7-Dichloropyrazolo[1,5-a]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089006000-1g
2,7-Dichloropyrazolo[1,5-a]pyrimidine
1211535-91-9 95%
1g
$1,266.30 2022-04-03
Alichem
A089006000-5g
2,7-Dichloropyrazolo[1,5-a]pyrimidine
1211535-91-9 95%
5g
$3,685.00 2022-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760658-1g
2,7-Dichloropyrazolo[1,5-a]pyrimidine
1211535-91-9 98%
1g
¥10756.00 2024-08-09

Additional information on 2,7-Dichloropyrazolo[1,5-a]pyrimidine

Recent Advances in the Study of 2,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1211535-91-9) in Chemical Biology and Pharmaceutical Research

2,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1211535-91-9) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the pyrazolopyrimidine family, which is known for its diverse biological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. The unique structural features of 2,7-Dichloropyrazolo[1,5-a]pyrimidine make it a promising scaffold for the development of novel therapeutic agents.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 2,7-Dichloropyrazolo[1,5-a]pyrimidine. One notable area of research is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that 2,7-Dichloropyrazolo[1,5-a]pyrimidine exhibits potent inhibitory activity against specific kinases, such as JAK2 and FLT3, which are implicated in hematologic malignancies. These findings suggest that this compound could serve as a lead structure for the development of targeted therapies for these conditions.

In addition to its kinase inhibitory properties, 2,7-Dichloropyrazolo[1,5-a]pyrimidine has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that this compound can modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, thereby reducing inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. These results highlight the compound's versatility and its potential for repurposing in different therapeutic contexts.

The synthesis and optimization of 2,7-Dichloropyrazolo[1,5-a]pyrimidine derivatives have also been a focus of recent research. Medicinal chemists have employed various strategies, such as structure-activity relationship (SAR) studies and computational modeling, to enhance the compound's pharmacokinetic and pharmacodynamic properties. These efforts have led to the identification of several analogs with improved solubility, bioavailability, and target specificity. Such advancements are crucial for translating the compound's potential into clinically viable drugs.

Despite the promising findings, challenges remain in the development of 2,7-Dichloropyrazolo[1,5-a]pyrimidine-based therapeutics. Issues such as off-target effects, metabolic stability, and toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research on this compound underscores its potential as a valuable tool in chemical biology and a candidate for drug development. Future studies should focus on exploring its applications in other disease areas and optimizing its therapeutic profile to maximize clinical benefits.

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